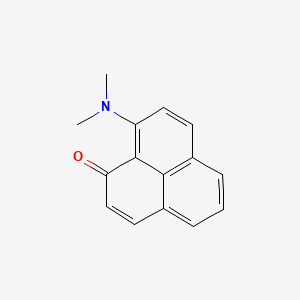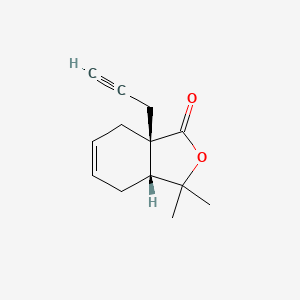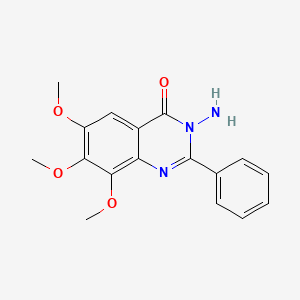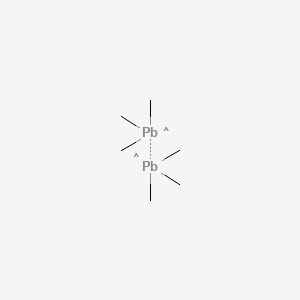![molecular formula C10H14O5 B13809224 (1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylendothall is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol . It is a structural analog of endothall, a well-known herbicide. Unlike endothall, 1,4-Dimethylendothall does not inhibit protein phosphatase 2A (PP2A) activity . This compound is primarily used in scientific research as a negative control for endothall and cantharidin in studies probing PP2A activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylendothall involves the reaction of specific precursors under controlled conditions. One common method includes the use of dimethyl maleate and cyclopentadiene in a Diels-Alder reaction, followed by oxidation and esterification steps . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 1,4-Dimethylendothall follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylendothall undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dimethylendothall is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a negative control in studies involving PP2A activity.
Biology: Employed in studies to understand the role of PP2A in cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new herbicides and plant growth regulators.
Mécanisme D'action
1,4-Dimethylendothall exerts its effects by interacting with specific molecular targets. Unlike endothall, it does not inhibit PP2A activity, making it a valuable tool in studies aimed at understanding the role of PP2A . The compound’s mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
1,4-Dimethylendothall is structurally related to several compounds, including:
Endothall: A potent PP2A inhibitor used as a herbicide.
Cantharidin: Another strong PP2A inhibitor with similar structural features.
Uniqueness
1,4-Dimethylendothall is unique in that it does not inhibit PP2A activity, unlike endothall and cantharidin . This makes it an essential negative control in studies involving these compounds .
List of Similar Compounds
- Endothall
- Cantharidin
Propriétés
Formule moléculaire |
C10H14O5 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
(1S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
Clé InChI |
LOIACBOKCRBDOQ-OBDNUKKESA-N |
SMILES isomérique |
C[C@]12CC[C@](O1)(C(C2C(=O)O)C(=O)O)C |
SMILES canonique |
CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
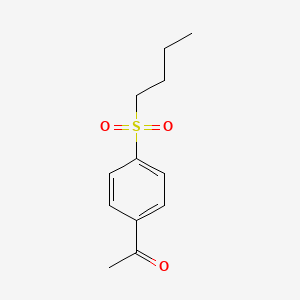
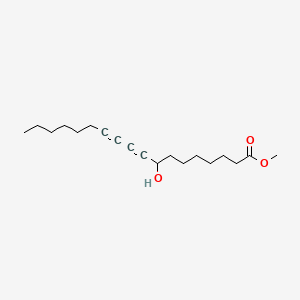
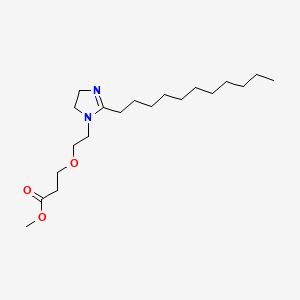
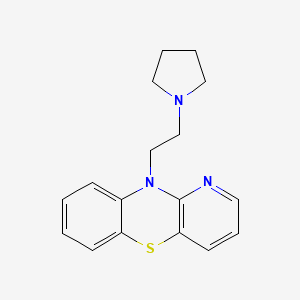
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
